molecular formula C11H11N3O2 B1470222 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1496356-27-4

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1470222
M. Wt: 217.22 g/mol
InChI Key: ZDCCJECXTPSXPX-UHFFFAOYSA-N
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Description

“1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a carboxylic acid group and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the ethyl group and the carboxylic acid group. The presence of nitrogen in the rings would likely result in a polar compound, and the carboxylic acid group could form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the polar pyrazole, pyridine, and carboxylic acid groups .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A novel method for the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives has been developed, showcasing the compound's relevance in creating new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).

Applications in Heterocyclic Synthesis

  • Selective Synthesis of Pyrazolopyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used for the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, illustrating the versatility of related compounds in heterocyclic chemistry (Lebedˈ et al., 2012).

Novel Synthesis Techniques and Characterization

  • Pd-Catalysed Cross-Coupling for Condensed Pyrazoles : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been effectively utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of condensed pyrazoles, highlighting the compound's role in advanced organic synthesis techniques (Arbačiauskienė et al., 2011).

Antimicrobial and Antimycobacterial Activity

  • Antimicrobial and Antimycobacterial Derivatives : Studies on nicotinic acid hydrazide derivatives, including pyrazole and pyridine ring systems, have shown significant antimicrobial and antimycobacterial activities, underscoring the potential biomedical applications of these compounds (Sidhaye et al., 2011).

Optical and Fluorescence Properties

  • Characterization of Novel Derivatives for Optical Applications : The synthesis and characterization of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been explored for their optical properties, suggesting the importance of pyrazole derivatives in developing materials with potential optical applications (Ge et al., 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCCJECXTPSXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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